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molecular formula C8H7NO6 B8091816 Methyl 2,6-dihydroxy-3-nitrobenzoate

Methyl 2,6-dihydroxy-3-nitrobenzoate

Cat. No. B8091816
M. Wt: 213.14 g/mol
InChI Key: VFGXSVIWUUDBSU-UHFFFAOYSA-N
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Patent
US07169797B2

Procedure details

1M HNO3 in acetic acid (10 mL, 10.0 mmol) was added dropwise to a solution of 2,6-dihydroxybenzoate (1.68 g, 10.0 mmol) in acetic acid (10 mL) at ambient temperature. The reaction mixture was stirred for 2 hours. The precipitant was filtered and washed with water and acetone, dried to provide the titled compound (1.08 g). MS (ESI(−)) m/e 212 (M−H)+; 1H NMR (300 MHz, DMSO-d6) δ 11.71(bs, 1H), 10.93 (bs, 1H), 8.04 (d, J=9.5 Hz, 1H), 6.60(d, J=9.5 Hz, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[OH:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]([OH:15])[C:7]=1[C:8]([O-:10])=[O:9].[C:16](O)(=O)C>>[OH:5][C:6]1[C:14]([N+:1]([O-:4])=[O:2])=[CH:13][CH:12]=[C:11]([OH:15])[C:7]=1[C:8]([O:10][CH3:16])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
1.68 g
Type
reactant
Smiles
OC1=C(C(=O)[O-])C(=CC=C1)O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitant was filtered
WASH
Type
WASH
Details
washed with water and acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C(=O)OC)C(=CC=C1[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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